VEGFR Tyrosine Kinase Inhibitor II, also known as VEGFR Tyrosine Kinase Inhibitor II, is a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. [, ] This compound is classified as a tyrosine kinase inhibitor, specifically targeting the VEGFR family, primarily VEGFR1. [, ]
VEGFR Tyrosine Kinase Inhibitor II, chemically named VEGFR Tyrosine Kinase Inhibitor II, exhibits specific structural features conducive to its interaction with VEGFR1. The molecule comprises a central benzamide core, substituted at the 2-position with a (pyridin-4-ylmethyl)amino group and at the N-position with a 4-chlorophenyl group. [, ] This structure enables the molecule to fit into the active site of VEGFR1, thus inhibiting its kinase activity. []
Crystallographic studies have elucidated the binding interactions between VEGFR Tyrosine Kinase Inhibitor II and VEGFR1. [, ] These studies revealed that the inhibitor forms hydrogen bonds with key amino acid residues within the kinase domain of VEGFR1, contributing to its high affinity and selectivity for this receptor. [, ] The detailed structural information obtained from these analyses provides insights into the molecular basis of VEGFR1 inhibition by this compound and facilitates further development of novel VEGFR inhibitors.
VEGFR Tyrosine Kinase Inhibitor II acts by competitively binding to the ATP-binding site of VEGFRs, particularly VEGFR1. [, ] This binding prevents the phosphorylation of downstream signaling molecules, effectively inhibiting the VEGFR signaling pathway. [, ] Blocking the VEGFR pathway disrupts the cascade of events that lead to angiogenesis, including endothelial cell proliferation, migration, and tube formation. [, ]
This inhibitory action on angiogenesis has been demonstrated in various experimental models. For instance, VEGFR Tyrosine Kinase Inhibitor II effectively reduced blood vessel formation in zebrafish embryos, highlighting its potential as an anti-angiogenic agent. [] By inhibiting VEGFR signaling, this compound offers a potential therapeutic strategy for diseases characterized by excessive or aberrant angiogenesis, such as cancer and ocular disorders.
Angiogenesis Research: It serves as a powerful tool for studying the molecular mechanisms underlying angiogenesis, particularly the role of VEGFR1. [, ] By inhibiting VEGFR1 activity, researchers can dissect the complex signaling pathways involved in blood vessel formation and identify potential therapeutic targets. [, ]
Vascular Toxicity Studies: VEGFR Tyrosine Kinase Inhibitor II is utilized in zebrafish models to investigate vascular toxicity and develop strategies for vascular preservation. [] Its ability to induce vascular insufficiency in zebrafish provides insights into the mechanisms of vascular damage and aids in the discovery of protective agents. []
Drug Discovery and Development: The structural information obtained from studies using VEGFR Tyrosine Kinase Inhibitor II aids in the design and development of novel and more potent VEGFR inhibitors. [, ] These inhibitors hold promise as potential therapeutics for various diseases, including cancer, where angiogenesis plays a critical role.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4